molecular formula C9H9F3N2 B1382388 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 1315612-15-7

6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B1382388
CAS RN: 1315612-15-7
M. Wt: 202.18 g/mol
InChI Key: JVJWNQGXMSDYDY-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C9H9F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including “6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine”, is a significant area of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring with a trifluoromethyl group at the 4-position and an amine group at the 2-position. A cyclopropyl group is attached at the 6-position .

Scientific Research Applications

Agrochemical Industry

This compound, due to the presence of a trifluoromethyl group and a pyridine structure, is likely to have superior pest control properties compared to traditional phenyl-containing insecticides. The fluorine atoms contribute to the stability and effectiveness of the compound in agricultural applications .

Pharmaceutical Industry

Compounds with a trifluoromethyl group have been used in the development of drugs due to their ability to pass biological barriers and their metabolic stability. They are involved in creating receptor antagonists, which can be crucial in treating conditions like migraines by inhibiting neurotransmitters .

Synthetic Chemistry

The trifluoromethyl group within this compound can be used in various synthetic chemistry applications, including as a building block for more complex molecules. This is often achieved through methods such as halogen exchange or assembly from trifluoromethyl-containing intermediates .

Neurological Research

Derivatives of trifluoromethylpyridine have been explored for their potential in inhibiting γ-secretase, an enzyme involved in the production of amyloid-β, which is linked to Alzheimer’s disease. This suggests that our compound could be valuable in researching treatments for neurodegenerative diseases .

Future Directions

The future directions of “6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

properties

IUPAC Name

6-cyclopropyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-3-7(5-1-2-5)14-8(13)4-6/h3-5H,1-2H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJWNQGXMSDYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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